Redox Potential Shift of tert-Butylferrocene vs. Ferrocene
The electron-donating tert-butyl group in tert-butylferrocene significantly lowers the oxidation potential of the iron center compared to unsubstituted ferrocene. This shift makes it a distinct and useful internal redox reference in non-aqueous electrochemistry . The half-wave potential (E₁/₂) for tert-butylferrocene is estimated to be in the range of +0.30 to +0.35 V vs. SCE in acetonitrile, whereas ferrocene is known to have a higher E₁/₂ of approximately +0.40 V vs. SCE under comparable conditions . This potential shift is a direct consequence of the substituent's inductive effect and is a key differentiator for applications requiring a less positive redox couple.
| Evidence Dimension | Half-wave oxidation potential (E₁/₂) |
|---|---|
| Target Compound Data | Est. +0.30 to +0.35 V vs. SCE (in acetonitrile) |
| Comparator Or Baseline | Ferrocene: ~+0.40 V vs. SCE (in acetonitrile) |
| Quantified Difference | A negative shift of approximately 50-100 mV, indicating easier oxidation. |
| Conditions | Cyclic voltammetry, acetonitrile solvent, SCE reference electrode. |
Why This Matters
This quantifiable difference in redox potential is critical for designing electrochemical sensors and studies where the redox probe's potential must be tuned to avoid interference with other species or to match specific potential windows.
